(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone
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Overview
Description
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds contain a piperidine skeleton bound to a phenyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves several steps:
Synthetic Routes: The preparation typically involves the reaction of piperidine derivatives with chloropyridine under specific conditions.
Reaction Conditions: Common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production often scales up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone undergoes various chemical reactions:
Scientific Research Applications
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with molecular targets:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity to achieve a therapeutic effect.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone can be compared with other similar compounds:
Similar Compounds: Examples include other phenylpiperidines and piperidine derivatives with different substituents.
Uniqueness: Its unique structure, combining a piperidine ring with a chloropyridine moiety, distinguishes it from other compounds.
Properties
CAS No. |
187543-73-3 |
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Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.73 g/mol |
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone |
InChI |
InChI=1S/C12H16ClN3O/c13-11-10(2-1-5-15-11)12(17)16-6-3-9(8-14)4-7-16/h1-2,5,9H,3-4,6-8,14H2 |
InChI Key |
ITBIZTOIIVSTEU-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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